molecular formula C7H11NO2 B12995996 (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide

(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B12995996
M. Wt: 141.17 g/mol
InChI Key: PURCZZYJLZFPGX-HCWXCVPCSA-N
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Description

(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide is a bicyclic compound featuring an oxabicycloheptane core. This structure is notable for its rigidity and the presence of an oxygen atom within the bicyclic framework, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide typically involves the cycloaddition of suitable precursors. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

While specific industrial production methods for (1R,2S,4S)-7-Oxabicyclo[22For example, photochemistry can be used to access new building blocks via [2 + 2] cycloaddition . This method is efficient and modular, allowing for the derivatization of numerous transformations.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation , and other transition metal catalysts for various cycloaddition reactions . Reaction conditions often involve moderate temperatures and pressures to ensure the stability of the bicyclic structure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed aminoacyloxylation of cyclopentenes can yield oxygenated 2-azabicyclo[2.2.1]heptanes .

Scientific Research Applications

(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activity due to its rigid structure.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism by which (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, influencing various biochemical pathways. detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide is unique due to the presence of an oxygen atom within its bicyclic framework, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this feature.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C7H11NO2/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H2,8,9)/t4-,5-,6+/m0/s1

InChI Key

PURCZZYJLZFPGX-HCWXCVPCSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1O2)C(=O)N

Canonical SMILES

C1CC2C(CC1O2)C(=O)N

Origin of Product

United States

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